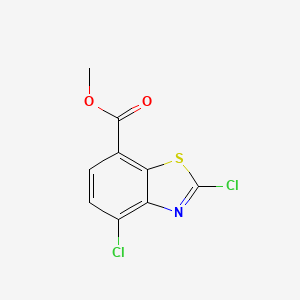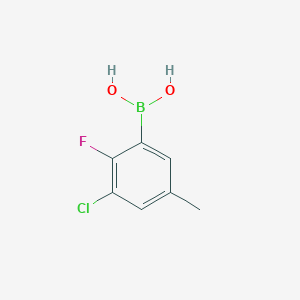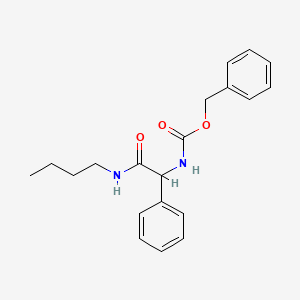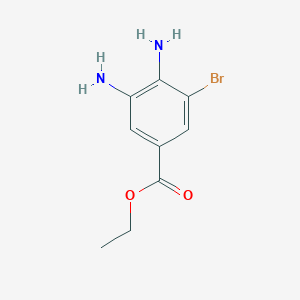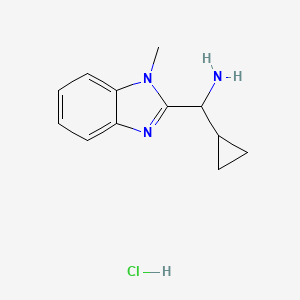
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride
Vue d'ensemble
Description
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride, more commonly known as BIM-5, is an organic compound composed of a cyclopropyl group connected to a benzoimidazole moiety, with a methylamine group as the side chain. BIM-5 was first synthesized in the laboratory of Professor William L. Jorgensen at Yale University in the year 2000. Since then, it has been studied extensively for its potential use in a variety of scientific research applications.
Applications De Recherche Scientifique
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, and as a catalyst in the synthesis of polymersization reactions. It has also been used as a substrate and inhibitor in enzyme studies, and as a model compound in the study of molecular recognition and binding. BIM-5 has also been used as a fluorescent probe for studying the dynamics of biomolecular interactions and protein-protein interactions.
Mécanisme D'action
The mechanism of action of BIM-5 is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active site and blocking their catalytic activity. It is also believed to interact with proteins and other biomolecules in a non-covalent manner, and to form hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. However, its biochemical and physiological effects have not been fully elucidated. It has been shown to inhibit the activity of certain enzymes, such as serine proteases, and to interact with proteins and other biomolecules in a non-covalent manner. However, its effects on other biochemical and physiological processes are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
BIM-5 has several advantages and limitations for laboratory experiments. One of its advantages is its ability to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, making it useful for studying molecular recognition and binding. Additionally, its solubility in polar aprotic solvents such as DMSO makes it easy to work with in the laboratory. However, its low solubility in water means that it may not be suitable for some experiments. Furthermore, its potential to inhibit certain enzymes means that it may interfere with certain biochemical processes.
Orientations Futures
There are a number of potential future directions for research involving BIM-5. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its solubility in water, and its potential to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, could provide insight into its use in a variety of laboratory experiments. Finally, further studies into its potential to inhibit certain enzymes could provide insight into its potential use in drug development.
Propriétés
IUPAC Name |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-10-5-3-2-4-9(10)14-12(15)11(13)8-6-7-8;/h2-5,8,11H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMTMRJTWDVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
![3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride](/img/structure/B1431502.png)
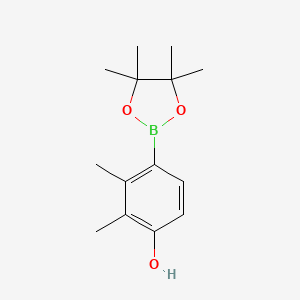
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)
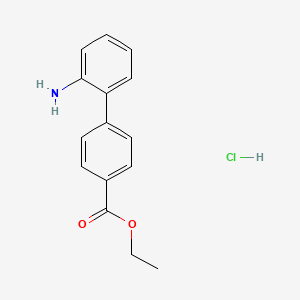
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)


